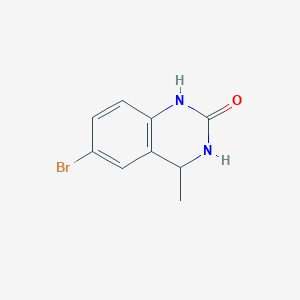
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, combines the properties of quinoline and phenyl groups, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-4-phenylquinolin-2-ol with quinolin-8-ylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Applications De Recherche Scientifique
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell signaling pathways, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-4-phenylquinolin-2-ol
- 4-Phenylquinolin-2-ol
- 6-Chloroquinolin-2-ol
Uniqueness
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol stands out due to the presence of both the quinolin-8-ylsulfanyl and phenyl groups, which confer unique chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C24H15ClN2OS |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
6-chloro-4-phenyl-3-quinolin-8-ylsulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H15ClN2OS/c25-17-11-12-19-18(14-17)21(15-6-2-1-3-7-15)23(24(28)27-19)29-20-10-4-8-16-9-5-13-26-22(16)20/h1-14H,(H,27,28) |
Clé InChI |
GZXRUWNMKMLUDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=CC=CC5=C4N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)

![2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12271259.png)
![1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271264.png)
![4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B12271272.png)
![2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine](/img/structure/B12271274.png)
![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone](/img/structure/B12271277.png)
![3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12271279.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile](/img/structure/B12271284.png)
![5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12271291.png)
![ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12271293.png)
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B12271297.png)
![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12271301.png)
![5-chloro-N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12271312.png)
